molecular formula C23H21NO2 B15151671 N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide

N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide

Katalognummer: B15151671
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: WSQWKFFAROAGPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide is a synthetic organic compound belonging to the class of naphthofurans. This compound is characterized by a naphthofuran core structure with a carboxamide group attached to a 2,6-diethylphenyl substituent. Naphthofurans are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide typically involves the annulation of naphthols with various reagents. One common method includes the cycloaddition reactions such as [3 + 2] and [4 + 1] cycloadditions, as well as Diels–Alder reactions . Intramolecular transannulation, Friedel-Crafts reactions, Wittig reactions, and Claisen rearrangements are also employed under various conditions to achieve the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction parameters, such as temperature and pressure, are crucial in scaling up the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide is unique due to its specific 2,6-diethylphenyl substituent, which can influence its chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C23H21NO2

Molekulargewicht

343.4 g/mol

IUPAC-Name

N-(2,6-diethylphenyl)benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C23H21NO2/c1-3-15-9-7-10-16(4-2)22(15)24-23(25)21-14-19-18-11-6-5-8-17(18)12-13-20(19)26-21/h5-14H,3-4H2,1-2H3,(H,24,25)

InChI-Schlüssel

WSQWKFFAROAGPM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.